molecular formula C34H40N4O7S B572962 (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid CAS No. 1217461-89-6

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid

Cat. No.: B572962
CAS No.: 1217461-89-6
M. Wt: 658.702
InChI Key: HNICLNKVURBTKV-NJBLHHMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is a labeled amino acid derivative used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino group of arginine. The isotopic labeling with uniformly labeled carbon-13 and nitrogen-15 makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of arginine is protected using the Fmoc group. This is achieved by reacting arginine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Protection of the Guanidino Group: The guanidino group is protected using the Pbf group. This involves reacting the Fmoc-protected arginine with Pbf-Cl in the presence of a base like triethylamine.

    Isotopic Labeling: The isotopic labeling is introduced by using uniformly labeled carbon-13 and nitrogen-15 reagents during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the compound.

    Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane.

    Coupling: Peptide coupling reagents such as HATU, HBTU, or DIC are used in the presence of bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Chemistry

In chemistry, (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is used in the synthesis of labeled peptides for structural and functional studies.

Biology

In biological research, the compound is used to study protein-protein interactions, enzyme mechanisms, and cellular processes through techniques like NMR spectroscopy and mass spectrometry.

Medicine

In medicine, labeled peptides synthesized using this compound are used in drug development and pharmacokinetic studies.

Industry

In the industrial sector, the compound is used in the production of labeled peptides for various applications, including diagnostics and therapeutic research.

Mechanism of Action

The mechanism of action of (2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid involves its incorporation into peptides, where it serves as a building block. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis of the peptides’ structure and dynamics using NMR spectroscopy and mass spectrometry. The molecular targets and pathways involved depend on the specific peptides synthesized and their biological functions.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-Lys(Boc)-OH (U-13C6, U-15N2)
  • Fmoc-Glu(OtBu)-OH (U-13C5, U-15N1)
  • Fmoc-Asp(OtBu)-OH (U-13C4, U-15N1)

Uniqueness

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid is unique due to its specific isotopic labeling and the presence of both Fmoc and Pbf protecting groups. This combination allows for precise incorporation into peptides and detailed structural analysis, making it highly valuable in research applications.

Properties

IUPAC Name

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-NJBLHHMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745887
Record name (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217461-89-6
Record name (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217461-89-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.